Diethyl 9H-Fluoren-2-ylphosphonate

Description

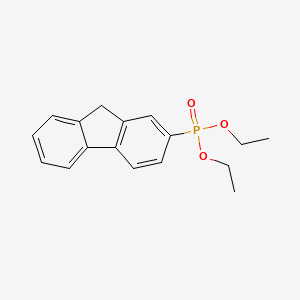

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19O3P |

|---|---|

Molecular Weight |

302.30 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-9H-fluorene |

InChI |

InChI=1S/C17H19O3P/c1-3-19-21(18,20-4-2)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,3-4,11H2,1-2H3 |

InChI Key |

FVCPQGIVPMAZFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OCC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Diethyl 9h Fluoren 2 Ylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of Diethyl 9H-fluoren-2-ylphosphonate, providing unambiguous evidence of the covalent framework and stereochemical details. A combination of ¹H, ¹³C, and ³¹P NMR experiments, supplemented by advanced two-dimensional techniques, allows for the full assignment of all proton and carbon signals and offers insight into the molecule's preferred conformation.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the fluorene (B118485) system, the methylene (B1212753) protons at the C9 position, and the protons of the diethyl phosphonate (B1237965) group.

The seven aromatic protons on the fluorene ring are expected to resonate in the downfield region of approximately 7.3 to 7.9 ppm. The specific chemical shifts and multiplicities would be complex due to spin-spin coupling between adjacent protons and long-range coupling to the phosphorus atom. The two protons of the methylene bridge at the C9 position of the fluorene moiety would likely appear as a singlet around 3.9 ppm.

The ethyl groups of the phosphonate moiety give rise to two characteristic signals. The four protons of the two equivalent methylene groups (O-CH₂-CH₃) are expected to appear as a multiplet around 4.1-4.2 ppm due to coupling with both the phosphorus atom (³JHP) and the adjacent methyl protons (³JHH). The six protons of the two equivalent terminal methyl groups (O-CH₂-CH₃) would present as a triplet around 1.3-1.4 ppm, coupled to the methylene protons. For the analogous compound diethyl 1H-inden-2-ylphosphonate, the ethoxy protons appear as a multiplet at δ 4.19-4.10 (4H) and a triplet at δ 1.35 (6H). rsc.org

Table 1: Predicted ¹H NMR Data for this compound Data predicted based on standard chemical shift values and analysis of analogous compounds.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.3 – 7.9 | Multiplet (m) | - |

| Fluorene C9-H₂ | ~3.9 | Singlet (s) | - |

| P-O-CH₂-CH₃ | ~4.15 | Multiplet (m) | ³JHH ≈ 7.0, ³JHP ≈ 8.0 |

| P-O-CH₂-CH₃ | ~1.35 | Triplet (t) | ³JHH ≈ 7.0 |

The ¹³C NMR spectrum, typically recorded with proton decoupling, reveals the number of unique carbon environments in the molecule. A key feature in the spectrum of this compound is the presence of carbon-phosphorus (C-P) coupling, which provides crucial information for signal assignment.

The fluorene skeleton is expected to show 13 distinct carbon signals. The aromatic carbons would resonate in the typical range of 120-150 ppm. The carbon atom directly attached to the phosphorus (C2) would exhibit a large one-bond coupling constant (¹JCP), while adjacent carbons (C1, C3, and C1a) would show smaller two- or three-bond couplings. In a related structure, diethyl 1H-inden-2-ylphosphonate, the carbon directly bonded to phosphorus shows a large ¹JCP coupling of 189 Hz, while adjacent aromatic carbons show smaller couplings on the order of 3-20 Hz. rsc.org The methylene bridge carbon (C9) is anticipated to appear around 37 ppm.

The two carbons of the diethyl phosphonate group are also readily identified by their chemical shifts and C-P coupling. The methylene carbon (O-CH₂) signal is expected around 62 ppm with a two-bond coupling to phosphorus (²JCP), while the methyl carbon (-CH₃) signal should appear further upfield around 16 ppm with a three-bond coupling (³JCP). rsc.org

Table 2: Predicted ¹³C NMR Data for this compound Data predicted based on standard chemical shift values and analysis of analogous compounds.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-P Coupling (JCP, Hz) |

| Aromatic C-P (C2) | ~133 | ¹J ≈ 185-195 |

| Aromatic C | 120 - 150 | ²⁻⁴J ≈ 2-20 |

| Fluorene C9 | ~37 | ³J ≈ 5-10 |

| P-O-CH₂-CH₃ | ~62 | ²J ≈ 5-7 |

| P-O-CH₂-CH₃ | ~16 | ³J ≈ 6-8 |

³¹P NMR spectroscopy is a highly specific technique for phosphorus-containing compounds and is characterized by a wide chemical shift range. chemicalbook.com For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift for aryl phosphonate esters typically falls within the range of +15 to +25 ppm, relative to the 85% H₃PO₄ standard. For instance, the related diethyl 1H-inden-2-ylphosphonate exhibits a ³¹P signal at δ 16.2 ppm. rsc.org This measurement is a key diagnostic marker for the successful synthesis of the phosphonate functionality onto the fluorene ring.

Table 3: Predicted ³¹P NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ³¹P | +16 to +20 |

While 1D NMR spectra define the constitution of the molecule, advanced 2D NMR techniques are required to probe its three-dimensional structure and conformation in solution. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can reveal through-space correlations between protons that are in close proximity, providing valuable information about the spatial orientation of the flexible diethyl phosphonate group relative to the rigid fluorene plane. Diagnostic NOESY signals can be used to establish the stereochemistry of related phosphonate compounds. mdpi.com

Furthermore, a detailed analysis of vicinal coupling constants (³J), such as ³JHH and ³JPCCC, can elucidate the preferred rotameric conformations of the ethoxy chains. The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. Conformational analyses based on vicinal H-H, H-P, and C-P couplings have been successfully used to establish the stereochemistry of other functionalized phosphonates. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula.

The molecular formula for this compound is C₁₇H₁₉O₃P. bldpharm.com HRMS analysis would be expected to show a prominent signal for the protonated molecule [M+H]⁺. The precise measurement of this ion's mass would provide definitive confirmation of the compound's identity, distinguishing it from any other compound with the same nominal mass.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₇H₂₀O₃P⁺ | 303.11445 |

| [M+Na]⁺ | C₁₇H₁₉NaO₃P⁺ | 325.09640 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound has not been reported, analysis of related structures can provide significant insight into its expected solid-state conformation.

The crystal structure of a related compound, 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, shows that the fluorene scaffold adopts a nearly planar geometry. vwr.com It is expected that the fluorene core of the title compound would exhibit similar planarity. The analysis would also detail the conformation of the diethyl phosphonate group and its orientation relative to the fluorene ring.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification and Conformational Insights

A comprehensive analysis of the vibrational spectrum of this compound is essential for the definitive identification of its functional groups and for gaining insights into its conformational characteristics. Infrared (IR) spectroscopy, a powerful technique for probing the vibrational modes of a molecule, provides a molecular fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The interpretation of the infrared spectrum would focus on identifying the stretching and bending vibrations associated with these groups. The presence of the fluorene moiety would be confirmed by aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methylene group (CH₂) of the fluorene ring at the C9 position would exhibit characteristic C-H stretching vibrations.

The phosphonate group is characterized by several strong absorptions. The P=O stretching vibration is one of the most prominent and is expected to appear as a strong band in the 1260-1200 cm⁻¹ region. The P-O-C stretching vibrations are also characteristic and typically result in strong absorptions in the 1050-1020 cm⁻¹ (asymmetric) and 870-750 cm⁻¹ (symmetric) ranges. The C-H stretching and bending vibrations of the two ethyl groups would be found in their typical regions, with C-H stretching appearing between 3000 and 2850 cm⁻¹ and various bending modes at lower wavenumbers.

Conformational insights could be derived from subtle shifts in the positions and changes in the intensities of these characteristic bands, which can be influenced by the rotational isomerism of the ethoxy groups and the puckering of the five-membered ring of the fluorene system. However, without specific experimental data or high-level computational studies, a detailed conformational analysis remains speculative.

A summary of the expected characteristic infrared absorption bands for this compound is presented in the table below. These are general ranges and the precise wavenumbers for this compound would require experimental measurement or computational modeling.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂/CH₃) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Phosphoryl (P=O) | Stretching | 1260 - 1200 |

| P-O-C (Ethyl) | Asymmetric Stretching | 1050 - 1020 |

| P-O-C (Ethyl) | Symmetric Stretching | 870 - 750 |

| C-H (CH₂/CH₃) | Bending | 1470 - 1370 |

Chemical Reactivity and Mechanistic Transformations of Diethyl 9h Fluoren 2 Ylphosphonate

Reactions Involving the Phosphonate (B1237965) Moiety

The phosphonate group in Diethyl 9H-fluoren-2-ylphosphonate is a versatile functional group that participates in a variety of chemical transformations. These reactions are crucial for the synthesis of complex organic molecules, including olefins, heterocycles, and other derivatized phosphonates.

Participation in Wittig-Horner and Related Olefination Reactions

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a key method for forming alkenes with high stereoselectivity. organic-chemistry.orgharvard.edu In this reaction, phosphonate-stabilized carbanions, generated by treating the phosphonate with a base, react with aldehydes or ketones. organic-chemistry.orgresearchgate.net The resulting intermediate, an oxaphosphetane, decomposes to yield an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.orglibretexts.org

The general mechanism involves the nucleophilic addition of the phosphonate carbanion to the carbonyl carbon of an aldehyde or ketone. researchgate.net The stereochemical outcome, particularly the preference for (E)-alkenes, is often attributed to steric factors in the transition state. organic-chemistry.org The use of different bases and reaction conditions can influence the stereoselectivity of the reaction. researchgate.net For instance, the reaction of phosphonate-stabilized carbanions with aldehydes can be directed to favor the formation of (Z)-alkenes under specific modified procedures. harvard.edu

The Wittig-Horner reaction is a powerful tool in organic synthesis due to its reliability and broad applicability. libretexts.org Research has explored its use with various substrates, including 1,2,3-indantrione, where the reaction course depends on the nature of the phosphonate anion. nih.gov

| Feature | Description | References |

|---|---|---|

| Reactants | Phosphonate-stabilized carbanions and aldehydes or ketones. | organic-chemistry.orgresearchgate.net |

| Products | Alkenes and a water-soluble phosphate byproduct. | organic-chemistry.orglibretexts.org |

| Stereoselectivity | Generally provides excellent (E)-selectivity, though conditions can be modified to favor (Z)-isomers. | organic-chemistry.orgharvard.edu |

| Mechanism | Nucleophilic addition of the phosphonate carbanion to the carbonyl, followed by elimination to form the alkene. | researchgate.net |

Reactivity of Phosphonylated Intermediates in Cycloaddition Reactions

Phosphonylated intermediates, such as thiocarbonyl ylides and diazo compounds, are valuable partners in cycloaddition reactions for the synthesis of various heterocyclic systems. researchgate.nete-bookshelf.de These reactions often proceed with high regioselectivity and stereoselectivity.

Thiocarbonyl Ylides: Phosphonylated thiocarbonyl ylides can be generated and trapped in situ with various dipolarophiles. For example, the reaction with aromatic thioketones, activated olefins, and dimethyl diazocarboxylates leads to the formation of diverse five-membered heterocycles. researchgate.net In some cases, these ylides can undergo 1,5-dipolar electrocyclization to form 1,3-oxathioles. researchgate.net

Diazo Compounds: Phosphonylated diazo compounds are precursors to a variety of reactive intermediates. For instance, the reaction of a phosphonylated diazo compound with a rhodium(II) catalyst can generate a carbonyl ylide, which then undergoes a [2+3]-cycloaddition with a cyclopropene (B1174273) to form complex polycyclic systems. nih.gov Enoldiazo compounds, which can be seen as vinylogous diazo compounds, are particularly versatile. They can participate in cycloadditions either through their enol silyl (B83357) ether unit, retaining the diazo group for further transformations, or through the formation of metallo-enolcarbenes. nih.govrsc.org These reactions provide access to a wide range of carbocycles and heterocycles. rsc.org The outcome of these reactions can often be controlled by the choice of catalyst. rsc.org Furthermore, under photochemical conditions, vinyldiazo compounds can selectively form cyclopropenes, which then undergo [3+2]-cycloaddition with various dipoles to yield heterocyclic products. nih.gov This contrasts with thermal conditions, which tend to favor pyrazole (B372694) formation. nih.gov

| Intermediate | Reaction Type | Products | References |

|---|---|---|---|

| Thiocarbonyl Ylide | [2+3] Cycloaddition | Five-membered sulfur heterocycles | researchgate.net |

| Diazo Compound (as carbonyl ylide) | [2+3] Cycloaddition | Polycyclic systems (e.g., benzoxa[3.2.1]octane scaffolds) | nih.gov |

| Enoldiazo Compound (as enol silyl ether) | [2+3] or [2+4] Cycloaddition | α-Cyclic-α-diazocarbonyl compounds | nih.govrsc.org |

| Vinyldiazo Compound (photochemical) | [3+2] Cycloaddition (via cyclopropene) | Diverse heterocyclic scaffolds | nih.gov |

Nucleophilic Substitution and Derivatization at the Phosphonate Center

The phosphorus center in this compound is susceptible to nucleophilic attack, allowing for a range of derivatization reactions. The mechanism of nucleophilic substitution at a tetracoordinate phosphorus center (SN2@P) is a topic of significant theoretical and experimental interest. vu.nlnih.gov Unlike the classic SN2 reaction at carbon, which proceeds through a double-well potential energy surface, the SN2@P reaction often involves a stable pentacoordinate intermediate or transition state. nih.gov

The reactivity of the phosphonate can be modulated by the nature of the nucleophile and the substituents on the phosphorus atom. For example, the reaction of phosphites with alkyl halides, known as the Arbuzov reaction, is a common method for forming phosphonate esters. youtube.com This reaction involves nucleophilic attack of the phosphite (B83602) on the alkyl halide, followed by dealkylation of the resulting phosphonium (B103445) salt by the displaced halide ion. youtube.com

Furthermore, phosphonate esters can be deprotonated at the α-carbon if it bears an electron-withdrawing group, creating a nucleophilic carbanion that can be alkylated. youtube.com This allows for further functionalization of the molecule. Palladium-catalyzed cross-coupling reactions have also been developed to introduce aryl groups onto benzylic phosphonates. organic-chemistry.org

Transformations Involving the Fluorene (B118485) Aromatic System

The fluorene core of this compound can undergo reactions typical of aromatic compounds, as well as functionalization at the unique C9 position.

Electrophilic Aromatic Substitution Reactions on the Fluorene Core

The fluorene ring system is susceptible to electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation. organicchemistrytutor.com The regioselectivity of these reactions is influenced by the electronic properties of the fluorene ring and any existing substituents. Theoretical studies have been applied to understand the reactivity of different positions on the fluorene ring. rsc.org For instance, the strain in the five-membered ring of fluorene has been shown to affect the relative reactivity of the positions ortho and para to the bridging group. rsc.org

In the context of polyfluoroarenes, which are highly electron-deficient, nucleophilic aromatic substitution (SNAr) becomes a predominant reaction pathway. nih.gov While not directly an electrophilic substitution on the fluorene itself, this highlights how the electronic nature of the aromatic system dictates its reactivity. In SNAr, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, typically a halide. nih.gov

Functionalization and Derivatization at the C9 Position of the Fluorene Ring

The C9 position of the fluorene ring is a methylene (B1212753) group that is readily functionalized. nih.gov This position is particularly reactive due to the acidity of its protons, allowing for deprotonation and subsequent reaction with electrophiles. The ability to modify the C9 position makes fluorene a versatile building block for a wide range of materials with tailored physicochemical properties. nih.gov

One common precursor for C9 functionalization is fluorenone, where the C9 position is a carbonyl group. This ketone can undergo a variety of reactions. For example, Knoevenagel condensation of fluorenone with active methylene compounds is a route to dibenzofulvene derivatives. nih.gov These derivatives have attracted interest for their potential applications in organic electronics. nih.gov

Applications in Advanced Organic Synthesis and Functional Materials Science

Diethyl 9H-Fluoren-2-ylphosphonate as a Versatile Synthetic Building Block

As a synthetic intermediate, this compound offers a strategic entry point for introducing the fluorene-phosphonate motif into a wide array of molecular structures. The fluorene (B118485) unit provides a robust and photophysically active backbone, while the phosphonate (B1237965) group can be used for further chemical transformations or to impart specific electronic properties to the final molecule.

This compound is a valuable precursor for synthesizing extended π-conjugated systems, which are central to many functional organic materials. The fluorene moiety can be readily functionalized at its C2 position, where the phosphonate group resides, to build larger molecular architectures.

A notable synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Heck coupling, to link the fluorene core with other unsaturated fragments. For instance, this compound can be derived from a precursor like 2-bromo-9,9-diethylfluorene, which is then reacted to introduce the phosphonate group. This functionalized fluorene can subsequently be coupled with other molecules to extend the π-conjugation. ucf.edu This methodology allows for the creation of fluorene derivatives featuring electron-withdrawing groups, which is a key design principle for materials with specific electronic and optical properties. ucf.edunih.gov The incorporation of functionalities like thiophene (B33073) and alkynes can further increase the length of the π-conjugation, which influences the material's absorption and emission characteristics. nih.gov

The phosphonate group in this compound makes it a promising substrate for the construction of novel heterocyclic compounds. Organophosphorus compounds, particularly those containing phosphonate groups, are important in the synthesis of various heterocyclic systems. nih.gov While specific examples starting directly from this compound are not extensively detailed, the general reactivity of phosphonates is well-established in heterocyclic synthesis.

For example, related α,β-unsaturated phosphonates can react with binucleophiles like diamines to construct phosphonopyrimidines and phosphonodiazepines. clockss.org This demonstrates the potential of the phosphonate moiety to participate in cyclization reactions. The merging of a phosphonate group and a fluorene ring within a single heterocyclic framework could lead to the development of new compounds with significant pharmacological or material potential. clockss.org The synthesis of complex chiral heterocycles often employs multi-step sequences, including domino reactions and click chemistry, to build diverse molecular scaffolds. nih.gov

The development of complex molecular architectures often relies on versatile building blocks that offer both structural rigidity and functional handles for further modification. This compound serves this purpose by providing a rigid fluorenyl scaffold combined with a functional phosphonate group. This combination is particularly useful in creating "push-pull" type donor-π-acceptor (D-π-A) systems. nih.gov

In these architectures, the fluorene unit acts as part of the π-conjugated bridge, while the phosphonate group can function as an electron-accepting moiety. By strategically placing electron-donating and electron-accepting groups at opposite ends of a conjugated system, chemists can engineer molecules with large hyperpolarizabilities, which is crucial for applications like nonlinear optics. nih.gov The synthesis of these complex structures often starts from a common fluorene-based precursor, which is then elaborated through various chemical reactions to install the desired donor and acceptor groups. nih.gov

Integration in Optoelectronic and Electronic Materials

The electronic properties endowed by the fluorene and phosphonate groups make this compound and its derivatives highly suitable for use in optoelectronic and electronic materials. These materials are at the heart of technologies such as advanced optical devices and next-generation displays and solar cells.

Nonlinear optical (NLO) materials are capable of altering the properties of light and have applications in optical switching, data storage, and telecommunications. nih.govnovapublishers.com The design of organic NLO chromophores often involves creating molecules with a high degree of charge asymmetry, typically in a D-π-A arrangement.

Fluorene-phosphonate derivatives have been successfully designed and synthesized as efficient NLO chromophores. ucf.edu In these molecules, the phosphonate group acts as a potent electron-withdrawing group, creating a "push-pull" system across the fluorene π-bridge. This design leads to materials with significant two-photon absorption (2PA) cross-sections, a key parameter for NLO performance. ucf.edu Efficient synthesis of these chromophores can be achieved using methods like Pd-catalyzed Heck coupling, affording the target molecules in high yields. ucf.edu The resulting materials exhibit strong NLO responses, opening the door for their use in applications like optical power limiting. ucf.edu

| Compound | Two-Photon Absorption (2PA) Cross-Section (cm⁴ s photon⁻¹ molecule⁻¹) | Wavelength (nm) |

| Fluorene derivative with phosphonate (2) | 650 x 10⁻⁵⁰ | 605 |

| Fluorene derivative with nitro (3) | 1300 x 10⁻⁵⁰ | 670 |

| This table presents the two-photon absorption (2PA) cross-sections for fluorene derivatives, highlighting the effectiveness of the phosphonate group as an electron-withdrawing functionality in NLO chromophores. Data sourced from ucf.edu. |

Fluorene-based polymers and small molecules are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their high photoluminescence quantum yields and good charge transport properties. nih.govsigmaaldrich.com this compound serves as a key building block for materials used in these devices, particularly for blue-emitting OLEDs, which remain a significant challenge. sigmaaldrich.com

The phosphonate group is a direct precursor to the phosphine (B1218219) oxide moiety, which is a well-known and highly effective functional group for electron-transporting materials (ETLs) in OLEDs. sigmaaldrich.com Phosphine oxide-based compounds are valued for their suitable LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which facilitate electron injection from the cathode, and their deep HOMO (Highest Occupied Molecular Orbital) levels, which effectively block holes from passing through the emissive layer. sigmaaldrich.com By incorporating the fluorene-phosphonate structure, materials can be designed to have ambipolar charge transport properties or to function as highly efficient host materials in phosphorescent OLEDs. The ability to tune the electronic properties by modifying the molecular building blocks is a central concept in designing new generations of OLED and OPV materials. sigmaaldrich.com

Exploration in Fluorescent Sensing Architectures and Metal Ion Coordination

The bifunctional nature of this compound, which combines the prominent blue fluorescence of the fluorene core with the metal-chelating capability of the phosphonate group, has positioned it and its derivatives as valuable components in materials science. This section explores their application in creating sophisticated fluorescent sensors and materials designed for specific metal ion interactions.

Fluorescent Sensing Architectures

The fundamental principle behind using fluorenylphosphonate derivatives in fluorescent sensors is the modulation of the fluorene unit's emission properties upon metal ion binding. The phosphonate group serves as a recognition site for the target analyte (a metal ion). This binding event alters the electronic environment of the fluorene fluorophore, resulting in a detectable change in the fluorescence signal, such as quenching (decrease in intensity) or enhancement (increase in intensity).

Researchers have successfully integrated these functionalities into more complex systems, such as copolymers, to create robust sensing platforms. For example, phosphonate-functionalized copolymers incorporating 9,9-disubstituted fluorene units have been synthesized and characterized. rsc.org These copolymers in solution exhibit strong blue light emission with high quantum yields. rsc.org When processed into microparticles, these materials can show even higher quantum yields, up to 0.84, demonstrating their potential for creating bright and stable emissive sensors. rsc.org The development of such polymeric systems allows for the creation of sensors suitable for various environments, including aqueous solutions. rsc.orgnih.gov

Metal Ion Coordination

The phosphonate group (PO(OR)₂) in this compound is a versatile Lewis basic site capable of coordinating with a wide range of metal ions. The oxygen atom of the P=O bond acts as the primary coordination site for metal cations. This interaction is particularly effective with hard or borderline metal ions.

The coordination behavior can be intricate and is influenced by the specific metal ion and the steric and electronic environment of the ligand. nih.gov Studies on phosphonate-bearing chelators show that they can form stable complexes with various trivalent metal ions, such as In³⁺ and La³⁺. nih.gov The stability of these complexes is a critical factor for their use in sensing and other applications. nih.gov

The interaction with metal ions directly impacts the photophysical properties of the fluorene moiety. The coordination can lead to several outcomes:

Fluorescence Quenching: Coordination with certain metal ions, particularly paramagnetic ones, can provide a pathway for non-radiative decay, leading to a decrease in fluorescence intensity. This "turn-off" response is a common mechanism for sensors.

Fluorescence Enhancement: In some cases, binding to a metal ion can restrict intramolecular vibrations or rotations within the molecule, which reduces non-radiative energy loss and enhances fluorescence emission.

Formation of Coordination Polymers: The ability of the phosphonate group to bridge metal centers can be used to construct extended one-, two-, or three-dimensional coordination polymers. These materials can exhibit unique luminescent properties derived from the organized assembly of the fluorene fluorophores. rsc.org

The specific response of a fluorenylphosphonate-based sensor to different metal ions allows for a degree of selectivity. The table below summarizes hypothetical fluorescence responses based on established principles of metal ion-fluorophore interactions.

Interactive Data Table: Representative Fluorescence Response of a Fluorenylphosphonate Sensor to Metal Ions

| Metal Ion Analyte | Typical Binding Affinity | Expected Fluorescence Change | Potential Mechanism |

| Fe³⁺ | Strong | Quenching | Electron or Energy Transfer |

| Cu²⁺ | Strong | Quenching | Paramagnetic Quenching |

| Hg²⁺ | Strong | Quenching | Heavy Atom Effect |

| Al³⁺ | Moderate | Enhancement | Chelation-Enhanced Fluorescence (CHEF) |

| Zn²⁺ | Moderate | Enhancement | CHEF / Inhibition of PET |

| Na⁺ | Weak | No Significant Change | Weak Interaction |

Theoretical and Computational Investigations of Diethyl 9h Fluoren 2 Ylphosphonate

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity Prediction

The stability of Diethyl 9H-Fluoren-2-ylphosphonate can be assessed through the calculation of its total energy and vibrational frequencies. The absence of imaginary frequencies in the computed vibrational spectrum would confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Reactivity descriptors, such as the HOMO-LUMO gap, global hardness, and electrophilicity index, can be derived from DFT calculations. A smaller HOMO-LUMO gap generally suggests higher reactivity. The phosphonate (B1237965) substituent is anticipated to modulate these parameters, influencing the susceptibility of the fluorene (B118485) core to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Trend | Basis of Prediction |

| HOMO Energy | Lowered relative to unsubstituted fluorene | Electron-withdrawing nature of the phosphonate group |

| LUMO Energy | Lowered relative to unsubstituted fluorene | Electron-withdrawing nature of the phosphonate group |

| HOMO-LUMO Gap | Likely reduced compared to fluorene | Influence of the phosphonate substituent |

| Global Hardness | Increased | General effect of phosphonate groups on aromatic systems |

| Electrophilicity Index | Increased | Enhanced electron-accepting character |

Molecular Dynamics and Conformational Analysis of the Compound and Its Derivatives

Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the flexibility and accessible shapes of a molecule, which are critical for its interactions and properties. For this compound, the key flexible points are the bonds connecting the phosphonate group to the fluorene ring and the ethyl groups to the phosphorus atom.

Conformational analysis of similar organophosphonates reveals that the rotational barriers around the C-P and P-O bonds are relatively low, allowing for multiple low-energy conformations. The preferred conformation will be a balance between steric hindrance and electronic effects. The bulky fluorene moiety and the ethyl groups will likely dictate a staggered arrangement around the phosphorus center to minimize steric clashes.

MD simulations could provide insights into the dynamic behavior of the molecule in different environments, such as in solution or in a condensed phase. These simulations can reveal the time-averaged distribution of conformations and the vibrational motions of the molecule. For instance, the fluorene unit is largely rigid, while the diethyl phosphonate group will exhibit significant flexibility.

Table 2: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description | Expected Behavior |

| C1-C2-P-O | Rotation around the fluorene-phosphorus bond | Multiple minima, influenced by steric hindrance |

| C2-P-O-C | Rotation of the ethoxy groups | Relatively free rotation with defined energy minima |

| P-O-C-C | Rotation of the ethyl groups | Free rotation |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated with good accuracy using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure. The ³¹P NMR chemical shift is a key characteristic of organophosphorus compounds and can also be reliably predicted.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for IR and Raman spectra can be computed from the second derivatives of the energy with respect to the nuclear coordinates. These calculations would help in assigning the characteristic vibrational modes of the fluorene core and the phosphonate group. For example, the P=O stretching vibration is expected to appear as a strong band in the IR spectrum, typically in the range of 1200-1300 cm⁻¹.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of this compound. The fluorene moiety is a known chromophore, and the position and intensity of the absorption bands will be influenced by the phosphonate substituent. The calculations would reveal the nature of the electronic transitions, such as π-π* transitions within the fluorene ring.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Expected Range/Value |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons: 7.0-8.0; CH₂ (ethoxy): ~4.0; CH₃ (ethoxy): ~1.3 |

| ¹³C NMR | Chemical Shifts (ppm) | Aromatic carbons: 120-145; CH₂ (ethoxy): ~60; CH₃ (ethoxy): ~16 |

| ³¹P NMR | Chemical Shift (ppm) | ~20-30 |

| IR Spectroscopy | P=O Stretch (cm⁻¹) | 1200-1300 |

| UV-Vis Spectroscopy | λmax (nm) | ~260, ~300 (π-π* transitions of fluorene) |

Modeling of Charge Transfer Characteristics and Optical Properties in Conjugated Systems

The fluorene unit provides a conjugated π-system, and the introduction of a phosphonate group can significantly influence its charge transfer and optical properties. Such molecules are of interest in materials science for applications in organic electronics.

Computational modeling can be employed to understand intramolecular charge transfer (ICT) phenomena. The phosphonate group, being electron-withdrawing, can act as an acceptor moiety, leading to a degree of charge separation in the excited state. This can be visualized by plotting the distribution of HOMO and LUMO orbitals. In an ICT state, the HOMO might be localized on the fluorene ring (donor), while the LUMO is more concentrated on the phosphonate group (acceptor).

The optical properties, such as the absorption and emission wavelengths, are directly related to the electronic structure. By computationally designing derivatives with different substituents on the fluorene ring, it is possible to tune the optical properties. For example, adding strong electron-donating groups at other positions of the fluorene ring could enhance the ICT character and lead to a red-shift in the absorption and emission spectra, potentially giving rise to interesting photophysical behaviors like solvatochromism.

Table 4: Computational Descriptors for Charge Transfer and Optical Properties

| Descriptor | Relevance | Predicted Trend for this compound |

| Dipole Moment Change (Δμ) | Indicator of charge transfer upon excitation | Non-zero, suggesting some degree of ICT |

| Oscillator Strength (f) | Intensity of electronic transitions | Moderate to high for π-π* transitions |

| Two-Photon Absorption Cross-Section | Nonlinear optical property | Potentially significant due to the conjugated system |

Future Research Directions and Emerging Trends for Diethyl 9h Fluoren 2 Ylphosphonate

Development of Innovative and Sustainable Synthetic Methodologies

The future of Diethyl 9H-fluoren-2-ylphosphonate in various applications is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic routes. Current synthetic approaches often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research is anticipated to focus on the following areas:

Greener Synthetic Pathways: A key trend in chemical synthesis is the adoption of green chemistry principles. For this compound, this could involve exploring solvent-free reactions, using renewable starting materials, and developing catalytic systems that minimize waste. For instance, moving away from stoichiometric reagents to catalytic methods for the phosphonylation of the fluorene (B118485) core would represent a significant step towards sustainability.

Catalytic C-H Functionalization: Direct C-H functionalization is a powerful tool for streamlining synthetic processes. Research into the direct phosphonylation of the fluorene C-H bond at the 2-position would eliminate the need for pre-functionalized fluorene precursors, such as 2-bromofluorene (B47209), thereby reducing the number of synthetic steps. Palladium-catalyzed cross-coupling reactions have already proven effective for synthesizing various fluorene derivatives and could be adapted for this purpose. nih.gov

Flow Chemistry and Process Optimization: The use of microreactor or flow chemistry technologies could enable better control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions. This approach would also facilitate the scalable production of this compound, which is crucial for its potential commercial applications.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry Approaches | Reduced environmental impact, lower cost, increased safety. | Use of renewable feedstocks, solvent-free conditions, and biodegradable catalysts. |

| Catalytic C-H Functionalization | Atom economy, reduced synthetic steps, and waste minimization. | Development of selective catalysts for direct phosphonylation of the fluorene core. |

| Flow Chemistry | Enhanced process control, scalability, and safety. | Optimization of reaction conditions in continuous flow systems for high-throughput synthesis. |

Exploration of Novel Advanced Material Applications and Device Integration

The inherent properties of the fluorene moiety, such as high photoluminescence quantum yield and good thermal stability, make this compound a promising candidate for various advanced materials. tue.nlresearchgate.net The phosphonate (B1237965) group can further enhance these properties and facilitate integration into devices.

Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers are already widely used in OLEDs. researchgate.netresearchgate.net this compound could serve as a monomer for the synthesis of novel phosphonate-containing polyfluorenes. The phosphonate side chains could improve charge transport, device efficiency, and the solubility of the resulting polymers, enabling solution-based processing techniques like inkjet printing for large-area displays. researchgate.net

Organic Photovoltaics (OPVs): In the realm of solar energy, fluorene derivatives have been explored as both donor and acceptor materials. rsc.org The electron-withdrawing nature of the phosphonate group could be exploited to tune the electronic energy levels of this compound, making it a suitable component in bulk heterojunction solar cells.

Sensors and Detectors: The fluorescent properties of the fluorene core are sensitive to the local environment. This opens up possibilities for developing chemical sensors based on this compound. The phosphonate group could act as a recognition site for specific analytes, leading to a measurable change in the fluorescence upon binding.

Advancements in Chemo- and Regioselective Functionalization Strategies

The ability to precisely modify the chemical structure of this compound is crucial for fine-tuning its properties and developing new applications. Future research will likely focus on selective functionalization at various positions of the fluorene ring system.

Orthogonal Functionalization: Developing synthetic strategies that allow for the selective modification of different positions on the fluorene core, while the phosphonate group remains intact, is a key challenge. This would enable the creation of complex molecular architectures with tailored properties. For example, introducing electron-donating or electron-withdrawing groups at other positions on the fluorene ring could further modulate its optoelectronic characteristics. rsc.org

Post-Polymerization Modification: For polymeric materials derived from this compound, post-polymerization functionalization techniques offer a versatile approach to introduce new functionalities. The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid, which can then be used for further reactions, such as the formation of metal-organic frameworks (MOFs) or for grafting onto surfaces. rsc.org

| Functionalization Approach | Goal | Potential Impact |

| Chemo- and Regioselective Synthesis | Precise control over the position of substituents on the fluorene ring. | Tailoring of electronic and optical properties for specific applications. nih.govmdpi.com |

| Post-Polymerization Functionalization | Introduction of new chemical groups onto a pre-existing polymer backbone. | Creation of multifunctional materials with diverse properties. rsc.org |

Interdisciplinary Research with Relevant Fields (e.g., Bio-inspired Materials, Nanoscience)

The convergence of materials science with other disciplines like biology and nanoscience is expected to unlock new and exciting applications for this compound.

Bio-inspired Materials: Nature often provides inspiration for the design of advanced materials. nih.govnasa.gov The self-assembly properties of fluorene-containing molecules could be harnessed to create bio-inspired nanostructures. tue.nl The phosphonate group, being a phosphate (B84403) mimic, could also be used to interface with biological systems, potentially leading to applications in biosensing or bioimaging.

Nanoscience and Nanotechnology: The integration of this compound into nanostructured materials, such as nanoparticles, nanowires, or thin films, could lead to enhanced performance in various devices. researchgate.net For example, the incorporation of this compound into quantum dots could lead to novel emissive materials with tunable colors for display and lighting applications. The ability to form well-defined nanostructures is a significant advantage for creating next-generation organic electronics. researchgate.net

This compound stands as a promising molecular building block with a rich landscape of future research opportunities. The development of sustainable synthetic methods will be paramount for its widespread adoption. Its unique electronic and photophysical properties, coupled with the versatility of the phosphonate group, position it as a strong candidate for next-generation organic electronics, sensors, and advanced materials. The strategic functionalization of its fluorene core and interdisciplinary research efforts will undoubtedly unlock its full potential, paving the way for innovative technologies with real-world impact.

Q & A

Q. What are the recommended synthetic routes for Diethyl 9H-Fluoren-2-ylphosphonate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via photoinduced formal deformylative phosphonylation using 4-alkyl-1,4-dihydropyridines under UV light, which enables C–P bond formation efficiently . Alternatively, electrochemical synthesis mediated by NHI in a one-pot setup avoids harsh reagents and offers high atom economy . Optimization involves screening reaction conditions (e.g., light wavelength, solvent polarity, electrolyte concentration) and monitoring reaction progress via P NMR. For traditional esterification, Dean-Stark traps can remove water to shift equilibrium, as seen in analogous phosphonate syntheses .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use multinuclear NMR spectroscopy :

- H NMR: Identify fluorenyl aromatic protons (δ 7.36–7.77 ppm, multiplet patterns) .

- P NMR: A singlet near δ 29.8 ppm confirms the phosphonate group .

- High-resolution mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H] at m/z 358.1130) .

Complement with FT-IR to detect P=O stretches (~1250–1300 cm) and ester C–O vibrations (~1050 cm).

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential inhalation hazards (GHS Category 4 acute toxicity) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Employ density functional theory (DFT) with basis sets like 6-311G** or 3-21+G to model electronic structures and transition states . For example:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate UV-Vis spectra to correlate with experimental photochemical behavior .

Software packages like Gaussian or ORCA are recommended for these analyses.

Q. What strategies resolve discrepancies in spectroscopic data when synthesizing this compound derivatives?

- Methodological Answer :

Q. What are the mechanistic considerations for the photoinduced phosphonylation of fluorene derivatives?

- Methodological Answer : The reaction likely proceeds via electron donor-acceptor (EDA) complexes , where light excitation generates radical intermediates. Key steps include:

- Formation of a charge-transfer complex between the fluorene derivative and phosphonylating agent .

- Homolytic cleavage of the C–H bond at the 2-position of fluorene, followed by P-centered radical coupling .

Mechanistic studies should use time-resolved ESR or transient absorption spectroscopy to capture radical intermediates.

Q. How to design experiments to study the biological activity of this compound in neuroprotection?

- Methodological Answer :

- In Vitro Models : Test inhibition of acetylcholinesterase (AChE) or NMDA receptors in neuronal cell lines (e.g., SH-SY5Y).

- Dose-Response Analysis : Use IC determination via fluorometric assays .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation and LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.